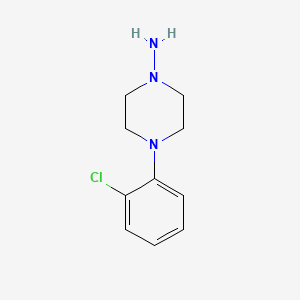![molecular formula C20H22O6 B13411193 2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid](/img/structure/B13411193.png)
2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methyl-phenoxy]-3-(3-methylbut-2-enyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Secopenicillide C is produced through a co-culture method involving Penicillium pinophilum FKI-5653 and Trichoderma harzianum FKI-5655 . The co-culture is grown on potato dextrose agar at 27°C for 3 days and then transferred to glucose peptone broth at 27°C for 6 days . This method enhances the production of secopenicillide C by 3.7-fold compared to pure culture .
Chemical Reactions Analysis
Secopenicillide C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various derivatives of secopenicillide C with altered bioactive properties .
Scientific Research Applications
Secopenicillide C has several scientific research applications:
Mechanism of Action
The mechanism of action of secopenicillide C involves its interaction with specific molecular targets in microbial cells. It disrupts cellular processes by binding to key enzymes and proteins, leading to altered metabolic pathways and inhibition of cell growth . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Secopenicillide C is unique compared to other penicillides due to its enhanced production in co-culture and its distinct bioactive properties . Similar compounds include:
Penicillide: The founder product of the penicillide family.
Secopenicillide A and B: Other derivatives with similar structures but different bioactivities.
Purpactin A: A related compound with antifungal properties.
Secopenicillide C stands out due to its unique production method and enhanced bioactivity in co-culture .
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methylphenoxy]-3-(3-methylbut-2-enyl)benzoic acid |
InChI |
InChI=1S/C20H22O6/c1-11(2)4-5-13-6-7-16(17(18(13)23)20(24)25)26-19-14(10-21)8-12(3)9-15(19)22/h4,6-9,21-23H,5,10H2,1-3H3,(H,24,25) |
InChI Key |
CQCKOPHUTBMXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)OC2=C(C(=C(C=C2)CC=C(C)C)O)C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)


![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)



![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)


![1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene](/img/structure/B13411186.png)

